1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine
Overview
Description
1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of both ethylsulfonyl and phenylsulfonyl groups attached to a piperazine ring. Sulfonyl piperazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, leading to inhibition or activation of their function. The piperazine ring provides a flexible scaffold that can adapt to various binding sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine
- 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine
- 1-(Phenylsulfonyl)-4-(methylsulfonyl)piperazine
Uniqueness
1-(Ethylsulfonyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both ethylsulfonyl and phenylsulfonyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its solubility and bioavailability, making it a valuable compound in drug design and material science .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-ethylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-2-19(15,16)13-8-10-14(11-9-13)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEWVQNWMHDTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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